molecular formula C17H20N4O3 B2610915 propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 844649-03-2

propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2610915
CAS No.: 844649-03-2
M. Wt: 328.372
InChI Key: HBPZOMQYCMDPDQ-UHFFFAOYSA-N
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Description

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Mechanism of Action

The mechanism of action of propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.

Biological Activity

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and antiviral properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of 342.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is significant for its interaction with various biological targets.

Anticancer Properties

Research has shown that pyrroloquinoxaline derivatives exhibit notable anticancer activity. For instance, studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including HePG-2 and Caco-2, with IC50 values ranging from 0.29 to 0.90 µM . The mechanism of action often involves the inhibition of topoisomerase II and DNA intercalation, which are critical pathways for cancer cell proliferation.

Antimalarial Activity

Pyrroloquinoxaline compounds have also been investigated for their antimalarial properties. In vitro studies have revealed that these compounds can inhibit the intraerythrocytic development of Plasmodium falciparum strains, demonstrating good antimalarial activity with IC50 values in the micromolar range . Structure-activity relationship (SAR) studies suggest that modifications to the methoxy group enhance pharmacological efficacy.

Antiviral Activity

The antiviral potential of pyrroloquinoxalines is also noteworthy. Some derivatives have been identified as effective against HIV and other viral infections, showcasing their versatility as bioactive compounds . The ability to act as PARP-1 inhibitors further underscores their relevance in treating viral diseases and cancer.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition compared to control groups. The most potent derivatives were further analyzed for their mechanism of action, highlighting their role in DNA damage response pathways.

Study 2: Antimalarial Efficacy

In another investigation, a series of pyrroloquinoxaline derivatives were synthesized and tested against Plasmodium falciparum. The study reported that certain modifications to the core structure enhanced the antimalarial activity significantly. This research provides insights into optimizing chemical structures for improved therapeutic outcomes.

Research Findings Summary Table

Activity Target IC50 Value (µM) Mechanism
AnticancerHePG-2 Cell Line0.29 - 0.90Topoisomerase II inhibition
AntimalarialPlasmodium falciparumMicromolar RangeInhibition of intraerythrocytic development
AntiviralHIVVariesPARP-1 inhibition

Properties

IUPAC Name

propyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-9-24-17(22)13-14-16(21(15(13)18)8-10-23-2)20-12-7-5-4-6-11(12)19-14/h4-7H,3,8-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZOMQYCMDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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